Benzyl (S)-(2-oxoazepan-3-YL)carbamate Benzyl (S)-(2-oxoazepan-3-YL)carbamate
Brand Name: Vulcanchem
CAS No.: 103478-12-2
VCID: VC20778779
InChI: InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
SMILES: C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol

Benzyl (S)-(2-oxoazepan-3-YL)carbamate

CAS No.: 103478-12-2

Cat. No.: VC20778779

Molecular Formula: C14H18N2O3

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (S)-(2-oxoazepan-3-YL)carbamate - 103478-12-2

Specification

CAS No. 103478-12-2
Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
IUPAC Name benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate
Standard InChI InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
Standard InChI Key ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
Isomeric SMILES C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2
SMILES C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2

Introduction

Structural Identification and Nomenclature

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is primarily identified by its CAS registry number 103478-12-2. This compound features a carbamate functional group linked to a benzyl moiety and an azepanone structure with an S-configuration at its chiral center . The presence of the azepanone ring indicates a seven-membered cyclic structure with a carbonyl group, which influences its reactivity and interaction potential with biological systems .

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • (S)-3-(Cbz-amino)-2-oxoazepane

  • (S)-3-Benzyloxycarbonylamino-2-azepanone

  • Benzyl (2-Oxo-3-Azepanyl)Carbamate

  • L-α-[(Benzyloxycarbonyl)amino]-ε-caprolactam

  • (S)-(2-oxo-azepan-3-yl)-carbamic acid benzyl ester

Molecular Specifications

The compound has a defined molecular structure with the following specifications:

ParameterValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.3 g/mol
CAS Number103478-12-2

Physical and Chemical Properties

Benzyl (S)-(2-oxoazepan-3-YL)carbamate possesses specific physical and chemical properties that determine its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.

Experimentally Determined Properties

PropertyValueNotes
Physical StateSolidAt standard conditions
Melting Point116 °CDetermined in cyclohexane solvent
Recommended Storage2-8°CFor maintaining stability

Predicted Properties

PropertyPredicted ValueMethod
Boiling Point510.1±49.0 °CComputational prediction
Density1.19±0.1 g/cm³Computational prediction
pKa10.84±0.20Computational prediction

Structural Features and Implications

The structure of Benzyl (S)-(2-oxoazepan-3-YL)carbamate contains several key elements that contribute to its chemical behavior and potential biological activity :

Key Structural Components

The compound features three principal structural components:

  • A seven-membered azepanone ring containing a carbonyl group

  • A carbamate functional group (R-O-CO-NH-R')

  • A benzyl group attached to the carbamate oxygen

Stereochemistry

The S-configuration at the chiral center is a critical feature of this compound, as stereochemistry often plays a crucial role in determining biological activity and molecular recognition . This specific stereochemical orientation may influence how the molecule interacts with biological targets, potentially affecting its pharmacological properties.

Functional Group Activity

The benzyl group enhances the compound's lipophilicity, potentially affecting its solubility profile and membrane permeability in biological systems . Meanwhile, the carbamate group provides potential for hydrogen bonding and specific interactions with protein targets, particularly enzymes such as cholinesterases.

Brand/ReferencePurityPackage SizePriceAvailability Status
IN-DA003CLG97%250 mg30.00 €Available (Est. delivery: Apr 22, 2025)
IN-DA003CLG97%1 g55.00 €Available (Est. delivery: Apr 22, 2025)
3D-FB53709Min. 95%1-25 gNot specifiedDiscontinued

This information indicates that while the compound remains commercially available, certain product lines have been discontinued, which may reflect changes in market demand or manufacturing priorities .

Analytical Characterization

For research and quality control purposes, Benzyl (S)-(2-oxoazepan-3-YL)carbamate can be analyzed using standard analytical techniques commonly employed for similar organic compounds :

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared spectroscopy for functional group identification

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment

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